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Audience: Researchers, scientists, and drug development professionals.

Introduction
Trichomonas vaginalis is a flagellated protozoan parasite and the etiological agent of

trichomoniasis, the most common non-viral sexually transmitted infection worldwide. The ability

to cultivate T. vaginalis in an axenic environment (free from contaminating microorganisms) is

fundamental for research into its biology, pathogenesis, and for the development of new

diagnostic and therapeutic strategies. These application notes provide detailed protocols for the

axenic cultivation of T. vaginalis, including media preparation, initiation of cultures from clinical

specimens, subculturing, cryopreservation, and assessment of parasite viability.
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Component Concentration Purpose

Trypticase Peptone 20.0 g/L
Provides amino acids and

nitrogen.

Yeast Extract 10.0 g/L
Source of vitamins and growth

factors.[1]

Maltose 5.0 g/L
Primary carbohydrate energy

source.[2]

L-Cysteine HCl 1.0 g/L
Reducing agent to lower redox

potential.[1]

Ascorbic Acid 0.2 g/L
Antioxidant and reducing

agent.[3]

K2HPO4 0.8 g/L Buffering agent.

KH2PO4 0.8 g/L Buffering agent.

Agar 0.5 g/L
Creates a microaerophilic

environment.[4]

Heat-Inactivated Horse Serum 50-100 mL/L
Provides essential growth

factors.[3]

Penicillin G 1,000,000 U/L
Inhibits Gram-positive bacteria.

[2]

Streptomycin Sulfate 1.0 g/L
Inhibits Gram-negative

bacteria.[2]

Amphotericin B 2.5 mg/L Inhibits fungal growth.[5]

Final pH 6.0 - 6.2 Optimal for T. vaginalis growth.

Table 2: Growth Kinetics of T. vaginalis in Different
Media
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Medium
Inoculum
(cells/mL)

Peak
Population
(cells/mL)

Time to Peak
(hours)

Reference

Diamond's

(modified)
300 >1 x 10^5 72 [6]

Kupferberg's

(STS)
300 6 x 10^3 72 [6]

TYI-S-33 >3 x 10^3
2 x 10^6 - 6 x

10^6
Not Specified [7]

TYI-S-33 with

McCoy cells
3

2 x 10^6 - 6 x

10^6
Not Specified [7]

Table 3: Cryopreservation of T. vaginalis
Cryoprotectant Concentration

Freezing
Protocol

Survival Rate
(%)

Reference

DMSO 10% Slow freezing
Superior to

glycerol
[1]

Glycerol Not Specified Not Specified Not Specified [1]

Experimental Protocols
Protocol 1: Preparation of Modified Diamond's Medium
Materials:

Trypticase Peptone

Yeast Extract
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Ascorbic Acid

Dipotassium Phosphate (K2HPO4)

Monopotassium Phosphate (KH2PO4)

Agar

Distilled Water

Heat-Inactivated Horse Serum

Penicillin G

Streptomycin Sulfate

Amphotericin B

HCl and NaOH (for pH adjustment)

Autoclave

Sterile culture tubes

Procedure:

Dissolve all powdered components (Trypticase, Yeast Extract, Maltose, L-Cysteine HCl,

Ascorbic Acid, K2HPO4, KH2PO4, and Agar) in 900 mL of distilled water by heating and

stirring.

Adjust the pH of the medium to 6.0-6.2 using HCl or NaOH.

Autoclave the medium at 121°C for 15 minutes.

Cool the medium to 45-50°C in a water bath.

Aseptically add 100 mL of heat-inactivated horse serum.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Aseptically add the antibiotics and antifungal agent (Penicillin G, Streptomycin Sulfate, and

Amphotericin B) to their final concentrations.

Mix the complete medium gently but thoroughly.

Dispense the medium into sterile culture tubes (e.g., 5-7 mL per tube).

Store the prepared medium at 4°C in the dark.

Protocol 2: Initiation of Axenic Culture from Clinical
Specimens
Materials:

Vaginal or urethral swabs from patients suspected of trichomoniasis.

Modified Diamond's Medium (pre-warmed to 37°C).

Sterile saline.

Incubator at 37°C.

Microscope.

Procedure:

Collect a vaginal or urethral swab specimen from the patient.

Immediately immerse the swab into a tube containing pre-warmed Modified Diamond's

Medium.[4]

Twirl the swab vigorously in the medium to release the organisms.

For optimal recovery, the swab can be broken off and left in the culture tube.

Incubate the tubes upright at 37°C.[5]
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Examine the cultures for motile trichomonads by taking a small aliquot from the bottom of the

tube daily for up to 7 days using a light microscope.[8]

Protocol 3: Subculturing of T. vaginalis
Materials:

Established T. vaginalis culture in the logarithmic growth phase.

Fresh, pre-warmed Modified Diamond's Medium.

Sterile pipettes.

Incubator at 37°C.

Hemocytometer or automated cell counter.

Procedure:

Gently invert the culture tube containing the established T. vaginalis culture to ensure a

homogenous suspension of organisms.

Determine the cell density using a hemocytometer or an automated cell counter.

Inoculate a fresh, pre-warmed tube of Modified Diamond's Medium with the parasite culture

to a final density of 1 x 10^5 cells/mL. The subculturing should ideally be performed every

48-72 hours.[9]

Incubate the new culture at 37°C.

Protocol 4: Cryopreservation of T. vaginalis
Materials:

T. vaginalis culture in the late logarithmic growth phase.

Fresh Modified Diamond's Medium.

Dimethyl sulfoxide (DMSO), sterile.
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Cryovials.

Controlled-rate freezer or isopropanol freezing container.

Liquid nitrogen storage dewar.

Procedure:

Chill the T. vaginalis culture on ice for 10-15 minutes.

Centrifuge the culture at 500 x g for 5 minutes at 4°C to pellet the cells.

Resuspend the cell pellet in fresh, cold Modified Diamond's Medium to a final concentration

of 2 x 10^6 cells/mL.

Slowly add sterile, cold DMSO to the cell suspension while gently mixing to a final

concentration of 10% (v/v).

Dispense 1 mL aliquots of the cell suspension into cryovials.

Freeze the vials using a controlled-rate freezer (approximately -1°C/minute) to -80°C.

Alternatively, place the vials in an isopropanol freezing container and store at -80°C

overnight.

Transfer the frozen vials to a liquid nitrogen dewar for long-term storage.

Protocol 5: Thawing of Cryopreserved T. vaginalis
Materials:

Frozen cryovial of T. vaginalis.

37°C water bath.

Pre-warmed Modified Diamond's Medium.

Sterile centrifuge tubes.

Procedure:
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Rapidly thaw the cryovial in a 37°C water bath until only a small ice crystal remains.

Aseptically transfer the contents of the vial to a sterile centrifuge tube containing 10 mL of

pre-warmed Modified Diamond's Medium.

Centrifuge the cell suspension at 500 x g for 5 minutes to pellet the cells and remove the

cryoprotectant.

Discard the supernatant and gently resuspend the cell pellet in a fresh tube of pre-warmed

Modified Diamond's Medium.

Incubate the culture at 37°C and monitor for growth.
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Caption: Experimental workflow for axenic cultivation of T. vaginalis.
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Caption: TvMIF signaling pathway for parasite survival under nutrient stress.[10]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1681383?utm_src=pdf-body-img
https://pmc.ncbi.nlm.nih.gov/articles/PMC6020296/
https://www.benchchem.com/product/b1681383?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1681383?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. biorxiv.org [biorxiv.org]

2. fiveable.me [fiveable.me]

3. dalynn.com [dalynn.com]

4. bioactiva.com [bioactiva.com]

5. tools.thermofisher.com [tools.thermofisher.com]

6. Growth of Trichomonas vaginalis in commercial culture media - PubMed
[pubmed.ncbi.nlm.nih.gov]

7. Cell culture compared with broth for detection of Trichomonas vaginalis
[pubmed.ncbi.nlm.nih.gov]

8. gest.joyadv.it [gest.joyadv.it]

9. biorxiv.org [biorxiv.org]

10. Trichomonas vaginalis Macrophage Migration Inhibitory Factor Mediates Parasite
Survival during Nutrient Stress - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Axenic Cultivation
of Trichomonas vaginalis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1681383#axenic-cultivation-of-trichomonas-vaginalis-
for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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